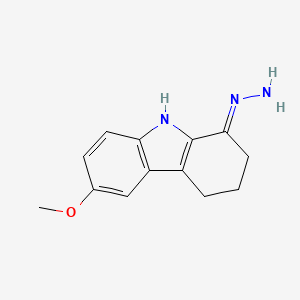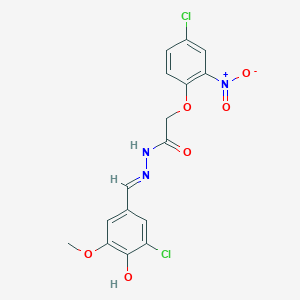![molecular formula C14H12N4O2S B3719743 6-methyl-3-{[(2-phenyl-1,3-oxazol-5-yl)methyl]thio}-1,2,4-triazin-5(4H)-one](/img/structure/B3719743.png)
6-methyl-3-{[(2-phenyl-1,3-oxazol-5-yl)methyl]thio}-1,2,4-triazin-5(4H)-one
Übersicht
Beschreibung
6-methyl-3-{[(2-phenyl-1,3-oxazol-5-yl)methyl]thio}-1,2,4-triazin-5(4H)-one is a chemical compound that belongs to the class of triazine derivatives. This compound has gained significant attention in scientific research due to its potential applications in various fields, including medicine, agriculture, and material science.
Wissenschaftliche Forschungsanwendungen
6-methyl-3-{[(2-phenyl-1,3-oxazol-5-yl)methyl]thio}-1,2,4-triazin-5(4H)-one has potential applications in various fields of scientific research. In medicine, this compound has been studied for its anticancer properties. It has been found to inhibit the growth of cancer cells in vitro and in vivo. In addition, it has been studied for its potential as an anti-inflammatory and analgesic agent.
In agriculture, 6-methyl-3-{[(2-phenyl-1,3-oxazol-5-yl)methyl]thio}-1,2,4-triazin-5(4H)-one has been studied for its potential as a herbicide. It has been found to be effective against a wide range of weeds, including resistant weeds. In addition, it has been studied for its potential as a plant growth regulator.
In material science, 6-methyl-3-{[(2-phenyl-1,3-oxazol-5-yl)methyl]thio}-1,2,4-triazin-5(4H)-one has been studied for its potential as a fluorescent probe. It has been found to exhibit strong fluorescence properties, making it useful for various applications, such as bioimaging and sensing.
Wirkmechanismus
The mechanism of action of 6-methyl-3-{[(2-phenyl-1,3-oxazol-5-yl)methyl]thio}-1,2,4-triazin-5(4H)-one varies depending on its application. In medicine, it has been found to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. In addition, it has been found to inhibit the production of inflammatory mediators, such as prostaglandins and cytokines.
In agriculture, 6-methyl-3-{[(2-phenyl-1,3-oxazol-5-yl)methyl]thio}-1,2,4-triazin-5(4H)-one acts as a herbicide by inhibiting the activity of the enzyme acetolactate synthase (ALS), which is essential for the biosynthesis of branched-chain amino acids. This leads to the accumulation of toxic metabolites, resulting in the death of the plant.
In material science, 6-methyl-3-{[(2-phenyl-1,3-oxazol-5-yl)methyl]thio}-1,2,4-triazin-5(4H)-one exhibits strong fluorescence properties due to its conjugated system. The exact mechanism of fluorescence is not fully understood, but it is believed to involve the excited state intramolecular proton transfer (ESIPT) process.
Biochemical and Physiological Effects
The biochemical and physiological effects of 6-methyl-3-{[(2-phenyl-1,3-oxazol-5-yl)methyl]thio}-1,2,4-triazin-5(4H)-one vary depending on its application. In medicine, it has been found to induce apoptosis and cell cycle arrest in cancer cells, leading to their death. In addition, it has been found to inhibit the production of inflammatory mediators, such as prostaglandins and cytokines, leading to its potential as an anti-inflammatory and analgesic agent.
In agriculture, 6-methyl-3-{[(2-phenyl-1,3-oxazol-5-yl)methyl]thio}-1,2,4-triazin-5(4H)-one causes the death of plants by inhibiting the biosynthesis of branched-chain amino acids, leading to the accumulation of toxic metabolites.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 6-methyl-3-{[(2-phenyl-1,3-oxazol-5-yl)methyl]thio}-1,2,4-triazin-5(4H)-one in lab experiments include its potential as a fluorescent probe, its anticancer properties, and its potential as a herbicide. However, there are also limitations to its use, such as its toxicity and potential side effects. In addition, its effectiveness may vary depending on the type of cancer or weed being targeted.
Zukünftige Richtungen
There are several future directions for research on 6-methyl-3-{[(2-phenyl-1,3-oxazol-5-yl)methyl]thio}-1,2,4-triazin-5(4H)-one. In medicine, further studies are needed to determine its effectiveness against different types of cancer and its potential as an anti-inflammatory and analgesic agent. In addition, studies are needed to determine its toxicity and potential side effects.
In agriculture, further studies are needed to determine its effectiveness against different types of weeds and its potential as a plant growth regulator. In addition, studies are needed to determine its environmental impact and potential for resistance development.
In material science, further studies are needed to determine its potential as a fluorescent probe for various applications, such as bioimaging and sensing. In addition, studies are needed to optimize its fluorescence properties and improve its stability and biocompatibility.
Conclusion
6-methyl-3-{[(2-phenyl-1,3-oxazol-5-yl)methyl]thio}-1,2,4-triazin-5(4H)-one is a chemical compound with potential applications in various fields of scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound and to optimize its properties for various applications.
Eigenschaften
IUPAC Name |
6-methyl-3-[(2-phenyl-1,3-oxazol-5-yl)methylsulfanyl]-4H-1,2,4-triazin-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4O2S/c1-9-12(19)16-14(18-17-9)21-8-11-7-15-13(20-11)10-5-3-2-4-6-10/h2-7H,8H2,1H3,(H,16,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSBXRRSZGVUPOC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(NC1=O)SCC2=CN=C(O2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(2,3-dimethylphenyl)-2-{4-hydroxy-2-[(4-hydroxy-3-methoxybenzylidene)hydrazono]-2,5-dihydro-1,3-thiazol-5-yl}acetamide](/img/structure/B3719662.png)
![N-(4-ethoxyphenyl)-2-{4-hydroxy-2-[(3,5,5-trimethyl-2-cyclohexen-1-ylidene)hydrazono]-2,5-dihydro-1,3-thiazol-5-yl}acetamide](/img/structure/B3719663.png)
![N-(3-acetylphenyl)-2-{4-hydroxy-2-[(1,2,2-trimethylpropylidene)hydrazono]-2,5-dihydro-1,3-thiazol-5-yl}acetamide](/img/structure/B3719672.png)
![N-(2,3-dimethylphenyl)-2-(2-{[1-(2-furyl)ethylidene]hydrazono}-4-hydroxy-2,5-dihydro-1,3-thiazol-5-yl)acetamide](/img/structure/B3719673.png)
![2-(4-hydroxy-2-{[1-(4-nitrophenyl)ethylidene]hydrazono}-2,5-dihydro-1,3-thiazol-5-yl)-N-(2-methoxyphenyl)acetamide](/img/structure/B3719677.png)
![N-(3,4-dichlorophenyl)-2-{4-hydroxy-2-[(3-phenyl-2-propen-1-ylidene)hydrazono]-2,5-dihydro-1,3-thiazol-5-yl}acetamide](/img/structure/B3719689.png)

![N-(4-ethoxyphenyl)-2-(2-{[1-(4-fluorophenyl)ethylidene]hydrazono}-4-hydroxy-2,5-dihydro-1,3-thiazol-5-yl)acetamide](/img/structure/B3719709.png)
![methyl [2-[(3-chlorobenzoyl)amino]-4-oxo-1,3-thiazol-5(4H)-ylidene]acetate](/img/structure/B3719721.png)
![methyl [2-{2-[4-(dimethylamino)benzylidene]hydrazino}-4-oxo-1,3-thiazol-5(4H)-ylidene]acetate](/img/structure/B3719724.png)
![N'-[(2-hydroxy-1-naphthyl)methylene]-2-[(4-nitrobenzyl)thio]acetohydrazide](/img/structure/B3719731.png)
![N-(3-chloro-4-methoxyphenyl)-N-(2-{2-[(2-hydroxy-1-naphthyl)methylene]hydrazino}-2-oxoethyl)methanesulfonamide](/img/structure/B3719739.png)

![N~2~-[(3-bromo-4-methoxyphenyl)sulfonyl]-N~1~-(2-chlorophenyl)-N~2~-(4-methylphenyl)glycinamide](/img/structure/B3719763.png)